5-Bromo-N-(butoxycarbonyl)indole-2-boronic Acid: A Comprehensive Guide to Structure Elucidation and Synthetic Validation
5-Bromo-N-(butoxycarbonyl)indole-2-boronic Acid: A Comprehensive Guide to Structure Elucidation and Synthetic Validation
Abstract: 5-Bromo-1-(tert-butoxycarbonyl)-1H-indole-2-boronic acid (CAS 475102-13-7) is a highly versatile, orthogonally functionalized building block utilized extensively in late-stage pharmaceutical development and complex natural product synthesis. This technical whitepaper provides an in-depth analysis of its structural elucidation, detailing the causality behind its synthetic methodologies and the self-validating analytical protocols required to confirm its identity.
Strategic Importance & Mechanistic Context
The architecture of 5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid is strategically designed for modular cross-coupling. The molecule features three highly specific reaction vectors:
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C5-Bromine: A prime candidate for Buchwald-Hartwig aminations or secondary Suzuki-Miyaura couplings, typically reserved for late-stage functionalization due to the higher reactivity of the C2-boronic acid.
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C2-Boronic Acid: An sp²-hybridized organoboron moiety primed for immediate, palladium-catalyzed Suzuki-Miyaura cross-coupling.
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N-Boc Protecting Group: Beyond serving as a steric shield for the indole nitrogen, the tert-butoxycarbonyl (Boc) group is mechanistically essential for the regioselective synthesis of the compound itself.
Synthetic Workflow & Causality
The synthesis of this compound relies on the Complex-Induced Proximity Effect (CIPE) [5.6]. Direct lithiation of unprotected indoles typically occurs at the nitrogen atom. By installing a Boc group using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP)[4.7], the carbonyl oxygen of the Boc group acts as a Lewis basic coordinating site.
When a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or sec-butyllithium is introduced at cryogenic temperatures (-78 °C), the lithium cation coordinates to the Boc carbonyl. This pre-equilibrium complex physically forces the basic anionic center into the immediate proximity of the C2-proton, overriding standard thermodynamic pKa gradients and ensuring exclusive C2-deprotonation. The resulting organolithium intermediate is subsequently trapped with a trialkyl borate and hydrolyzed to yield the target boronic acid[1.2].
Fig 1: Synthetic workflow and CIPE-directed C2-lithiation mechanism.
Structure Elucidation Methodologies
To establish a self-validating analytical system, the compound must be subjected to an orthogonal array of spectroscopic techniques. No single method is sufficient; rather, the convergence of Multinuclear NMR, HRMS, and FT-IR provides absolute structural certainty.
Fig 2: Orthogonal analytical validation logic for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The defining feature of successful C2-functionalization is the collapse of the typical indole H-2/H-3 doublet system into a solitary, sharp singlet for H-3 at ~7.15 ppm. The Boc group presents as a massive 9H singlet at ~1.62 ppm.
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¹³C NMR: The C2 carbon signal is notoriously difficult to observe. The adjacent ¹¹B nucleus (Spin I = 3/2) induces rapid quadrupolar relaxation, broadening the ¹³C signal into the baseline. Extended acquisition times and concentrated samples are required.
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¹¹B NMR: A critical validation step. Arylboronic acids consistently exhibit a broad singlet between 28–30 ppm[4.1]. A shift upfield (~20 ppm) would indicate unwanted boronate complexation or degradation[4.4].
High-Resolution Mass Spectrometry (HRMS)
Operating in negative Electrospray Ionization (ESI-) mode, the [M-H]⁻ ion provides a highly diagnostic isotopic fingerprint. Bromine exists naturally as a ~1:1 ratio of ⁷⁹Br and ⁸¹Br, while Boron exists as a ~1:4 ratio of ¹⁰B and ¹¹B. The resulting mass spectrum will show a distinct four-peak cluster (m/z 337, 338, 339, 340) that mathematically validates the molecular formula.
FT-IR Vibrational Spectroscopy
Infrared spectroscopy serves as a rapid structural checkpoint. The presence of a broad O-H stretching band (3200–3400 cm⁻¹) confirms the free boronic acid, while a sharp, intense C=O stretch (~1730 cm⁻¹) confirms the integrity of the Boc carbamate.
Quantitative Data Summaries
Table 1: Multinuclear NMR Chemical Shift Assignments (DMSO-d₆, 400 MHz)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Structural Significance |
| ¹H | 1.62 | Singlet (s) | 9H | -C(CH₃)₃ | Confirms intact Boc protecting group. |
| ¹H | 7.15 | Singlet (s) | 1H | Indole H-3 | Lack of coupling confirms C2 substitution. |
| ¹H | 7.35 | Doublet of doublets (dd) | 1H | Indole H-6 | Ortho/meta coupling (J = 8.8, 2.0 Hz). |
| ¹H | 7.80 | Doublet (d) | 1H | Indole H-4 | Meta coupling to H-6 (J = 2.0 Hz). |
| ¹H | 7.95 | Doublet (d) | 1H | Indole H-7 | Ortho coupling to H-6 (J = 8.8 Hz). |
| ¹H | 8.30 | Broad singlet (br s) | 2H | -B(OH)₂ | Boronic acid protons (exchangeable). |
| ¹³C | 28.1 | Singlet | - | -C(CH₃)₃ | Boc methyl carbons. |
| ¹³C | 84.5 | Singlet | - | -C(CH₃)₃ (quat) | Boc quaternary carbon. |
| ¹³C | 114.8 | Singlet | - | C-5 (C-Br) | Heavy atom effect shifts C-Br upfield. |
| ¹³C | 150.2 | Singlet | - | C=O (Boc) | Carbonyl carbon. |
| ¹¹B | 29.5 | Broad singlet | - | -B(OH)₂ | sp² hybridized boron undergoing quadrupolar relaxation. |
Table 2: HRMS (ESI-) Isotopic Abundance Predictions
| Ion Species | Exact Mass (m/z) | Relative Abundance | Diagnostic Significance |
| [M-H]⁻ (¹⁰B, ⁷⁹Br) | 337.01 | ~25% | Minor boron isotope, light bromine. |
| [M-H]⁻ (¹¹B, ⁷⁹Br) | 338.01 | ~100% | Base peak: major boron, light bromine. |
| [M-H]⁻ (¹⁰B, ⁸¹Br) | 339.01 | ~24% | Minor boron, heavy bromine. |
| [M-H]⁻ (¹¹B, ⁸¹Br) | 340.01 | ~98% | Major boron, heavy bromine (1:1 Br ratio). |
Self-Validating Experimental Protocols
Protocol 1: CIPE-Directed Synthesis and Isolation
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Protection: Dissolve 5-bromoindole (1.0 eq) in anhydrous CH₂Cl₂. Add catalytic DMAP (0.1 eq) and Boc₂O (1.2 eq). Stir at room temperature. Causality checkpoint: The visible evolution of CO₂ gas validates the formation of the active acylpyridinium intermediate and subsequent carbamate formation.
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Lithiation: Dissolve the isolated N-Boc-5-bromoindole in anhydrous THF under an argon atmosphere. Cool strictly to -78 °C. Dropwise add freshly titrated LDA (1.1 eq). Causality checkpoint: The Boc group directs the lithium exclusively to C2. Maintaining -78 °C prevents nucleophilic attack of the LDA onto the Boc carbonyl.
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Borylation: Rapidly add triisopropyl borate (1.5 eq). Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature.
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Hydrolysis: Quench the reaction with 1M HCl (aq) to hydrolyze the intermediate borate ester to the free boronic acid. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
Protocol 2: NMR Sample Preparation & Artifact Prevention
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Solvent Selection: Prepare the NMR sample using DMSO-d₆ rather than CDCl₃. Causality checkpoint: Free arylboronic acids have a high propensity to spontaneously dehydrate in non-polar solvents, forming trimeric boroxines (anhydrides). This creates complex, overlapping NMR spectra. DMSO stabilizes the monomeric boronic acid via strong hydrogen bonding to the empty p-orbital of the boron atom.
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Acquisition Parameters: For ¹³C NMR, increase the relaxation delay (D1 = 2–3s) and the number of scans (minimum 1024) to adequately resolve the C2 carbon, which is severely broadened by ¹¹B quadrupolar relaxation.
Conclusion
The structural elucidation of 5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid demands a rigorous understanding of both its synthetic mechanism and its spectroscopic behavior. By leveraging the Complex-Induced Proximity Effect (CIPE) for synthesis and employing an orthogonal array of NMR, HRMS, and IR spectroscopy—while strictly controlling solvent environments to prevent boroxine artifacts—researchers can achieve absolute structural confidence in this critical pharmaceutical building block.
References
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Fisher Scientific. "1-Boc-5-bromoindole-2-boronic acid, 95%". Thermo Scientific Alfa Aesar Product Catalog. URL:[Link]
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Kitching, M. O., & Snieckus, V. "Beyond Thermodynamic Acidity: A Perspective on the Complex-Induced Proximity Effect (CIPE) in Deprotonation Reactions." Angewandte Chemie International Edition, 2004. URL:[Link]
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Zhu, L., et al. "Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2014. URL:[Link]
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M. N. Ali, et al. "Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters." Magnetic Resonance in Chemistry (PubMed / NIH), 2012. URL:[Link]
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J. Wang, et al. "Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature." Australian Journal of Chemistry, 2023. URL:[Link]
